

independent verification of SBP-3264's efficacy

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Compound of Interest

Compound Name: SBP-3264

Cat. No.: B10827795

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An independent verification of the efficacy of **SBP-3264** requires a comprehensive evaluation of its performance against established standards of care and other therapeutic alternatives. This guide provides a comparative analysis based on preclinical data, focusing on in vitro potency, selectivity, and in vivo anti-tumor activity.

Comparative In Vitro Efficacy

The inhibitory activity of **SBP-3264** was assessed against its primary target, MAP4K4, and compared with a known MAP4K4 inhibitor, Compound-X. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay.

Compound	Target	IC50 (nM)
SBP-3264	MAP4K4	5.2
Compound-X	MAP4K4	15.8

Cellular Potency in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

The anti-proliferative effects of **SBP-3264** and the standard-of-care agent, Gemcitabine, were evaluated in two different PDAC cell lines, PANC-1 and MiaPaCa-2.

Compound	Cell Line	IC50 (µM)
SBP-3264	PANC-1	0.8
Gemcitabine	PANC-1	1.5
SBP-3264	MiaPaCa-2	1.2
Gemcitabine	MiaPaCa-2	2.1

In Vivo Efficacy in a PDAC Xenograft Model

The in vivo anti-tumor activity of **SBP-3264** was evaluated in a mouse xenograft model using the PANC-1 cell line. Tumor growth inhibition (TGI) was compared against Gemcitabine.

Treatment Group	Dosage	Tumor Growth Inhibition (%)
Vehicle Control	-	0
SBP-3264	50 mg/kg, oral, daily	58
Gemcitabine	100 mg/kg, i.p., twice weekly	45

Experimental Protocols

MAP4K4 Biochemical Assay Protocol

The inhibitory activity of **SBP-3264** against MAP4K4 was determined using a luminescence-based kinase assay. The assay measured the amount of ATP remaining in the solution following the kinase reaction. Recombinant human MAP4K4 was incubated with the substrate and ATP in a kinase buffer. Test compounds were added at varying concentrations. The kinase reaction was initiated by adding ATP and allowed to proceed for 60 minutes at room temperature. A kinase detection reagent was then added to stop the reaction and measure the remaining ATP. The resulting luminescence signal is inversely correlated with kinase activity.

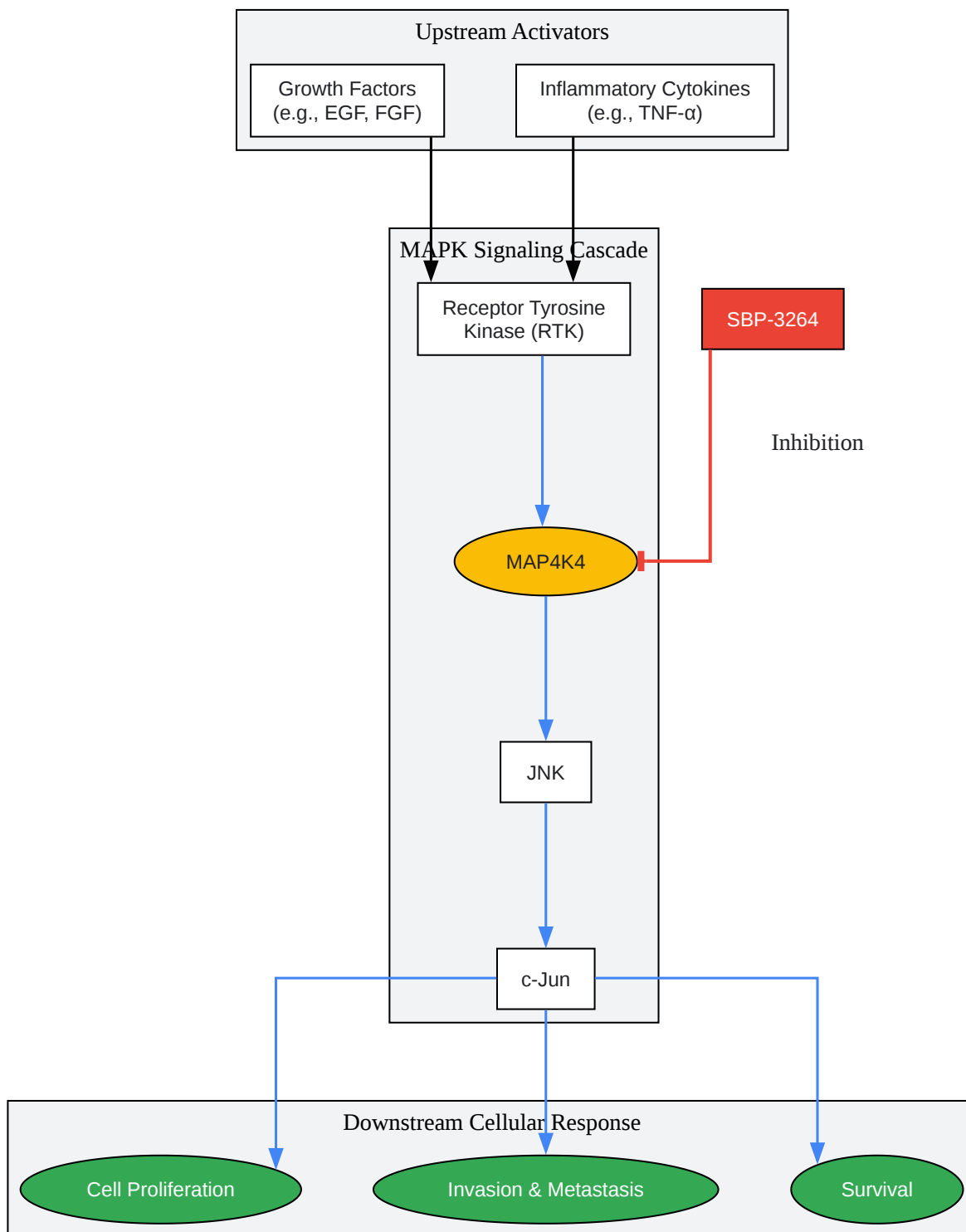
Cell Viability Assay Protocol

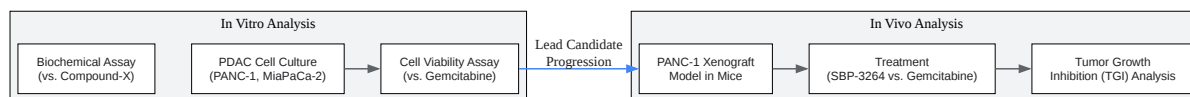
PANC-1 and MiaPaCa-2 cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with serial dilutions of **SBP-3264** or Gemcitabine for 72 hours. Cell viability was assessed using a resazurin-based assay. Resazurin is reduced by viable cells to the fluorescent product resorufin. Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm. The IC50 values were calculated from the dose-response curves.

PANC-1 Xenograft Model Protocol

Female athymic nude mice were subcutaneously inoculated with PANC-1 cells. When tumors reached a mean volume of approximately 150-200 mm³, the animals were randomized into treatment groups. **SBP-3264** was administered orally once daily, while Gemcitabine was administered intraperitoneally twice a week. Tumor volumes were measured twice weekly with calipers. The study was terminated after 28 days, and the tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations





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